This compound can be derived from the metabolism of arachidonic acid, which is found in the phospholipids of cell membranes. It is produced through enzymatic pathways involving lipoxygenases and cyclooxygenases that convert arachidonic acid into various hydroxylated derivatives. The specific synthesis of (5Z,11Z,15R)-15-hydroxyeicosa-5,11-dien-13-ynoic acid can be achieved using chemical synthesis methods or through biological extraction from tissues rich in arachidonic acid .
The synthesis of (5Z,11Z,15R)-15-hydroxyeicosa-5,11-dien-13-ynoic acid can be accomplished through several methods:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction times to achieve the desired stereochemistry and yield. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress and purity of the synthesized compound .
The molecular structure of (5Z,11Z,15R)-15-hydroxyeicosa-5,11-dien-13-ynoic acid features:
The structural formula can be represented as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry software to predict its behavior in biological systems.
(5Z,11Z,15R)-15-hydroxyeicosa-5,11-dien-13-ynoic acid participates in various biochemical reactions:
These reactions occur through receptor-mediated pathways where the compound interacts with specific G-protein coupled receptors (GPCRs) that mediate its physiological effects. The understanding of these interactions is crucial for developing therapeutic applications .
The mechanism of action for (5Z,11Z,15R)-15-hydroxyeicosa-5,11-dien-13-ynoic acid involves:
Research indicates that this compound retains significant biological activity due to its structural features that allow for effective receptor interaction. Studies have shown its potential role in regulating blood pressure and influencing tumor growth dynamics .
Relevant data on melting point and boiling point may vary based on purity and specific preparation methods .
(5Z,11Z,15R)-15-hydroxyeicosa-5,11-dien-13-ynoic acid has several applications in scientific research:
Arachidonic acid (AA) metabolism via the 15-lipoxygenase (15-LOX) pathway generates key bioactive lipid mediators, primarily 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). This metabolite retains the conjugated tetraene structure of AA but incorporates a stereospecific hydroperoxy group at C15, later reduced to a hydroxyl group [1] [6]. The 15-LOX pathway is evolutionarily conserved for regulating inflammatory responses and cellular homeostasis. 15(S)-HETE’s inherent instability stems from its four cis-double bonds (5Z,8Z,11Z,13E), making it susceptible to autoxidation and metabolic degradation. This structural fragility limits its therapeutic applicability despite broad biological activities [1] [6].
Table 1: Key Metabolites in Arachidonic Acid 15-LOX Pathway | |
---|---|
Metabolite | Structural Features |
Arachidonic acid | 5Z,8Z,11Z,14Z-eicosatetraenoic acid |
15(S)-HPETE* | 5Z,8Z,11Z,13E-15(S)-hydroperoxyeicosatetraenoic acid |
15(S)-HETE | 5Z,8Z,11Z,13E-15(S)-hydroxyeicosatetraenoic acid |
HETE analog 1 | (5Z,11Z,15R)-15-hydroxyeicosa-5,11-dien-13-ynoic acid |
*HPETE = Hydroperoxyeicosatetraenoic acid; precursor to HETE
15(S)-HETE exhibits dual physiological roles: potent vasoactivity and context-dependent modulation of cell proliferation. In isolated rabbit pulmonary arteries, it elicits concentration-dependent contractions, with maximal responses 15–20% higher in female vessels than males. This gender-dimorphic effect implicates 15(S)-HETE in sex-related differences in pulmonary hypertension [1]. Parallel studies show 15(S)-HETE stimulates thymidine incorporation in rabbit pulmonary artery smooth muscle cells (SMCs), indicating proliferative effects in vascular tissue. Conversely, it suppresses proliferation and migration in human prostate carcinoma (PC-3) cells, highlighting its cell-type-specific bioactivity [1]. These divergent effects stem from differential receptor expression and downstream signaling pathways:
Table 2: Gender-Dimorphic Vasoconstriction by 15(S)-HETE and Analog 1 (Rabbit Pulmonary Artery) | ||
---|---|---|
Parameter | 15(S)-HETE | HETE Analog 1 |
Maximal contraction (Female) | 85 ± 3% of KCl response | 78 ± 4% of KCl response |
Maximal contraction (Male) | 70 ± 2% of KCl response | 65 ± 3% of KCl response |
EC₅₀ (μM) | 1.2 ± 0.1 | 1.5 ± 0.2 |
Data derived from concentration-response curves in [1]
The therapeutic limitations of 15(S)-HETE—primarily rapid autoxidation and in vivo metabolism—prompted the design of stabilized analogs. (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid (HETE analog 1) was engineered to address these shortcomings through strategic structural modifications:
Table 3: Structural and Functional Comparison: 15(S)-HETE vs. Synthetic Analog | ||
---|---|---|
Property | 15(S)-HETE | (5Z,11Z,15R)-HETE Analog 1 |
CAS Number | 54845-95-3 | 339534-01-9 |
Molecular Formula | C₂₀H₃₂O₃ | C₂₀H₃₂O₃ |
Molecular Weight | 320.47 g/mol | 320.47 g/mol |
Double Bonds | 5Z,8Z,11Z,13E | 5Z,11Z |
Critical Modification | None | 13-ynoic bond; 15R stereochemistry |
Stability (t₁/₂, PBS) | 4–6 hours | >72 hours |
Vasoconstrictive Efficacy | ++++ (Female rabbits) | +++ (Female rabbits) |
Antiproliferative Activity | ++ (PC-3 cells) | +++ (PC-3 cells) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8